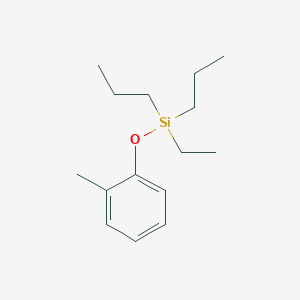
Gossyvertin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gossyvertin is a phenolic compound isolated from the stems of cotton plants infected with the fungus Verticillium dahliae KlebThe structure of this compound has been proposed as 8-formyl-1,7-dihydroxy-5-isopropyl-2-methoxy-3-methylnaphthalene .
Vorbereitungsmethoden
Gossyvertin is typically isolated from the stems of cotton plants infected with Verticillium dahliae Kleb. The isolation process involves extracting the compound from the plant material using organic solvents, followed by purification through chromatographic techniques . There are no widely reported synthetic routes or industrial production methods for this compound, as it is primarily obtained from natural sources.
Analyse Chemischer Reaktionen
Gossyvertin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Gossyvertin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential as a phytoalexin, a type of compound produced by plants in response to pathogen attack. This compound’s role in plant defense mechanisms makes it a subject of interest in agricultural research. Additionally, its phenolic structure and biological activity have led to investigations into its potential therapeutic applications .
Wirkmechanismus
The mechanism of action of gossyvertin involves its interaction with various molecular targets and pathways. As a phytoalexin, this compound is believed to exert its effects by inhibiting the growth of pathogens and protecting the plant from infection. The specific molecular targets and pathways involved in this process are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Gossyvertin is similar to other phenolic compounds found in cotton plants, such as gossypol and heliocides. Gossypol is a triterpene aldehyde with a similar phenolic structure, while heliocides are terpenoids found in the pigment glands of young leaves and buds. This compound’s unique structure and biological activity distinguish it from these related compounds .
Eigenschaften
CAS-Nummer |
60089-74-9 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2,8-dihydroxy-7-methoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C16H18O4/c1-8(2)10-6-13(18)12(7-17)14-11(10)5-9(3)16(20-4)15(14)19/h5-8,18-19H,1-4H3 |
InChI-Schlüssel |
WDKQNEBNLKMOLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(C=C2C(C)C)O)C=O)C(=C1OC)O |
melting_point |
147 - 149 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)


